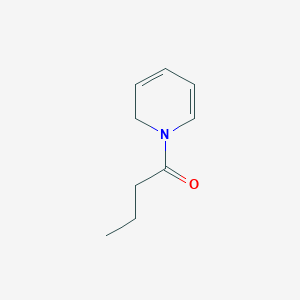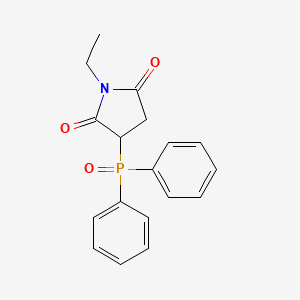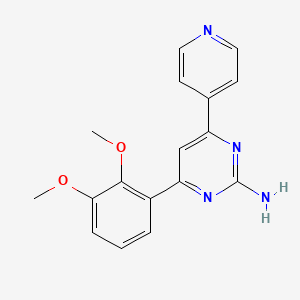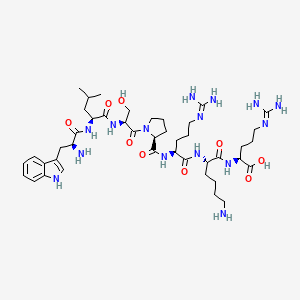![molecular formula C9H9ClFNO2S B14185701 1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene CAS No. 922511-13-5](/img/structure/B14185701.png)
1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene is an organic compound that features a benzene ring substituted with a fluorine atom, a nitro group, and a chloropropylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene typically involves multiple steps. One common method starts with the nitration of 4-fluorobenzene to introduce the nitro group. This is followed by the introduction of the chloropropylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as sulfuric acid or aluminum chloride to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloropropylsulfanyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are typical reducing agents.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloropropylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[(3-Chloropropyl)sulfanyl]-4-fluorobenzene: Lacks the nitro group, making it less reactive in redox reactions.
1-[(3-Chloropropyl)sulfanyl]-2-nitrobenzene: Similar structure but with the nitro group in a different position, affecting its reactivity and interaction with targets.
4-Fluoro-2-nitrobenzene: Lacks the chloropropylsulfanyl group, limiting its applications in substitution reactions.
Uniqueness
1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of both the nitro and chloropropylsulfanyl groups allows for a wide range of modifications and interactions, making it a valuable compound in research and industry.
Propiedades
Número CAS |
922511-13-5 |
|---|---|
Fórmula molecular |
C9H9ClFNO2S |
Peso molecular |
249.69 g/mol |
Nombre IUPAC |
1-(3-chloropropylsulfanyl)-4-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C9H9ClFNO2S/c10-4-1-5-15-9-3-2-7(11)6-8(9)12(13)14/h2-3,6H,1,4-5H2 |
Clave InChI |
IQJZITWRQLKORH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)[N+](=O)[O-])SCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(5-Chloro-2,4-dinitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14185634.png)
![Ethyl (3Z)-3-ethoxy-3-{[2-(methylsulfanyl)phenyl]imino}propanoate](/img/structure/B14185639.png)


![5-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14185653.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B14185661.png)

![3-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid](/img/structure/B14185683.png)



![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-fluorophenyl)-](/img/structure/B14185716.png)
